2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one
Description
The compound 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one (CAS: 634169-12-3) is a tetrazole-containing derivative with a molecular weight of 342.37 g/mol . Its structure features a 4-methylphenyl ketone group linked via a sulfanyl bridge to a 1-methyltetrazole ring. Tetrazoles are valued in medicinal chemistry for their metabolic stability and role as bioisosteres for carboxylic acids. This compound’s synthetic utility and physicochemical properties are influenced by the electron-withdrawing tetrazole ring and the lipophilic 4-methylphenyl group, making it a candidate for drug discovery and materials science applications .
Properties
Molecular Formula |
C11H12N4OS |
|---|---|
Molecular Weight |
248.31 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C11H12N4OS/c1-8-3-5-9(6-4-8)10(16)7-17-11-12-13-14-15(11)2/h3-6H,7H2,1-2H3 |
InChI Key |
NROIRGFYCXAMGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one typically involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole-5-thiol with 1-(4-methylphenyl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: N-substituted tetrazoles.
Scientific Research Applications
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids and bind to enzymes or receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox balance. The methylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Structural and Functional Group Variations
A comparative analysis of structurally related compounds reveals key differences in substituents, functional groups, and physicochemical properties:
Research Findings and Trends
Recent studies highlight the following trends:
Tetrazole vs. Triazole : Tetrazoles show superior metabolic stability in vivo compared to triazoles, making them preferred in prodrug design .
Substituent Effects : Electron-donating groups (e.g., methoxy) improve solubility but reduce target engagement in hydrophobic binding pockets .
Halogenation : Bromine in ’s compound enhances binding to aromatic residues in enzymes but increases molecular weight and toxicity risks .
Biological Activity
The compound 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to compile and analyze available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 238.32 g/mol. The structure features a tetrazole ring, which is known for its biological activity, particularly in drug design.
Antimicrobial Activity
Research indicates that compounds containing the tetrazole moiety often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrazole demonstrate varying degrees of antibacterial and antifungal activity against a range of pathogens.
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| Compound C | Candida albicans | 64 µg/mL |
These findings suggest that the presence of the tetrazole ring contributes significantly to the compound's antimicrobial efficacy.
Anti-inflammatory Effects
In addition to antimicrobial properties, tetrazole-containing compounds have been investigated for their anti-inflammatory effects. A study highlighted that certain derivatives can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A specific derivative was tested in vitro for its ability to inhibit tumor necrosis factor-alpha (TNF-α) production in macrophages. Results showed a dose-dependent reduction in TNF-α levels, suggesting that modifications to the tetrazole structure can enhance anti-inflammatory activity.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the tetrazole ring interacts with biological targets through hydrogen bonding and hydrophobic interactions. These interactions may lead to alterations in enzyme activity or receptor binding, contributing to the observed biological activities.
Therapeutic Applications
Given its diverse biological activities, 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one could be explored for various therapeutic applications:
- Antimicrobial agents : Potential development as a broad-spectrum antibiotic.
- Anti-inflammatory drugs : Further research could position it as a treatment for chronic inflammatory conditions.
- Analgesics : Its analgesic properties warrant investigation for pain management therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
